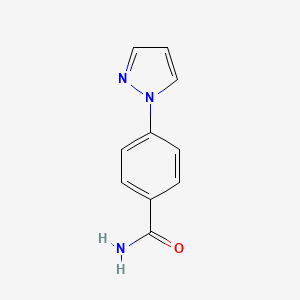

4-(1H-Pyrazol-1-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1H-Pyrazol-1-yl)benzamide is a chemical compound that features a pyrazole ring attached to a benzamide moietyThe pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, is known for its versatility and presence in numerous biologically active molecules .

Mecanismo De Acción

Target of Action

Similar compounds have been known to target various proteins and enzymes, such as aurora kinase a and cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation and proliferation .

Mode of Action

It can be inferred that the compound interacts with its targets, possibly through hydrogen bonding and hydrophobic interactions . This interaction may lead to changes in the function or activity of the target proteins, potentially influencing cellular processes such as cell cycle progression and proliferation.

Análisis Bioquímico

Biochemical Properties

4-(1H-Pyrazol-1-yl)benzamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been shown to interact with enzymes such as mitogen-activated protein kinases (MAPKs), specifically JNK2 and JNK3 . These interactions are crucial as they influence the phosphorylation processes within cells. The compound binds to the ATP-binding site of these kinases, thereby inhibiting their activity and affecting downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types are profound. It has been observed to influence cell signaling pathways, particularly those involving MAPKs. By inhibiting JNK2 and JNK3, the compound can alter gene expression and cellular metabolism . This inhibition can lead to reduced cell proliferation and increased apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with JNK2 and JNK3. The compound fits into the ATP-binding pocket of these kinases, preventing ATP from binding and thus inhibiting their kinase activity . This inhibition disrupts the phosphorylation of downstream targets, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of JNK2 and JNK3, resulting in long-term changes in cellular function and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits JNK2 and JNK3 without causing significant toxicity . At higher doses, toxic effects such as liver damage and reduced body weight have been observed . These findings underscore the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a role in its metabolism, leading to the formation of various metabolites that are excreted via the kidneys .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Its distribution is influenced by factors such as tissue perfusion and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on JNK2 and JNK3 . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments . Its activity is thus confined to the cytoplasmic environment, where it interacts with its target kinases.

Métodos De Preparación

The synthesis of 4-(1H-Pyrazol-1-yl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-nitrobenzoyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness and efficiency .

Análisis De Reacciones Químicas

4-(1H-Pyrazol-1-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of functional groups within the molecule.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, hydrazine for reduction, and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

4-(1H-Pyrazol-1-yl)benzamide has a wide range of scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and inhibition.

Comparación Con Compuestos Similares

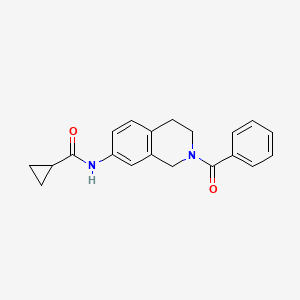

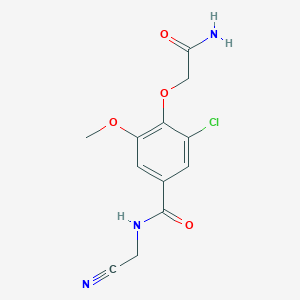

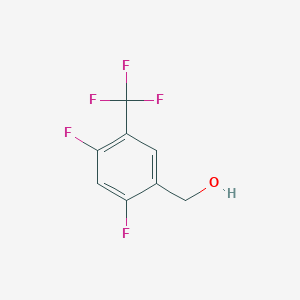

4-(1H-Pyrazol-1-yl)benzamide can be compared with other similar compounds, such as:

4-(1H-Pyrazol-1-yl)benzenesulfonamide: This compound also features a pyrazole ring but has a sulfonamide group instead of a benzamide moiety.

N-(4-morpholinophenyl)-4-(1H-pyrazol-1-yl)benzamide: This derivative includes a morpholine ring, which can enhance its solubility and bioavailability.

The uniqueness of this compound lies in its specific structural features, which allow for diverse chemical modifications and applications in various fields.

Propiedades

IUPAC Name |

4-pyrazol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-10(14)8-2-4-9(5-3-8)13-7-1-6-12-13/h1-7H,(H2,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVWJHYYJKVAKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dimethyl-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2615714.png)

![N-[(2-Chlorophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2615723.png)

![2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methylpropanoic acid](/img/structure/B2615726.png)

![4-[(6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2615733.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2615734.png)